1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-4-sulfonamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a thieno[3,2-d]pyrimidin-3(4H)-one, an imidazole, and a sulfonamide. Thieno[3,2-d]pyrimidin-3(4H)-one is a heterocyclic compound that contains sulfur and nitrogen . Imidazole is a five-membered ring compound containing two nitrogen atoms, and sulfonamide is a functional group that is commonly found in various pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings and functional groups. The thieno[3,2-d]pyrimidin-3(4H)-one moiety would likely contribute to the planarity of the molecule, while the imidazole and sulfonamide groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For instance, the imidazole ring is aromatic and relatively stable, but can act as a nucleophile in certain conditions . The sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple heteroatoms (nitrogen and sulfur) and polar functional groups (sulfonamide) could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Antibacterial Evaluation
The compound of interest has been investigated for its potential in synthesizing new heterocyclic compounds containing a sulfonamido moiety, aimed at developing antibacterial agents. This research demonstrates the compound's utility in producing pyran, pyridine, pyridazine, pyrazole, oxazole, pyrimidine, and thiazine derivatives with significant antibacterial activities, marking it as a valuable precursor in medicinal chemistry for generating novel antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Antitumor and Antibacterial Agents Synthesis
Further extending its applications, the compound serves as a key intermediate in the synthesis of a series of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides. These compounds, upon evaluation, displayed potent antitumor against liver, colon, and lung cancer cell lines, as well as high antibacterial activity, underscoring the compound's versatility in developing both antitumor and antibacterial agents (Hafez, Alsalamah, & El-Gazzar, 2017).
Antiulcer Agents Development
The synthesis and evaluation of imidazo[1,2-a]pyridines substituted at the 3-position have been explored, targeting their potential as antisecretory and cytoprotective antiulcer agents. This research signifies the compound's role in the development of new therapeutic agents aimed at treating ulcers, highlighting its applicability in addressing gastrointestinal disorders (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-methyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3S2/c1-16-6-10(14-7-16)22(19,20)15-3-4-17-8-13-9-2-5-21-11(9)12(17)18/h2,5-8,15H,3-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFUFJLVNGZWMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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